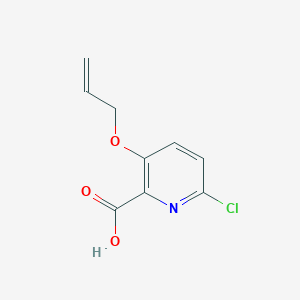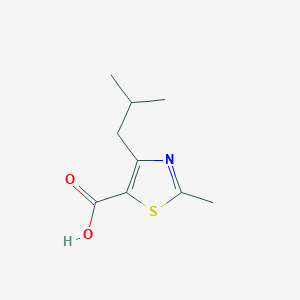
(S)-1-Boc-2-tributylstannanylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Boc-2-tributylstannanylpyrrolidine: is a synthetic organic compound that has garnered significant attention in scientific research. Its molecular formula is C21H43NO2Sn , and it has a molecular weight of 460.3 g/mol . This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.
化学反应分析
(S)-1-Boc-2-tributylstannanylpyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as alkyl halides or sulfonates are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium-based reagents
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different alkyl or aryl groups
科学研究应用
(S)-1-Boc-2-tributylstannanylpyrrolidine: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and specialty chemicals.
作用机制
The mechanism by which (S)-1-Boc-2-tributylstannanylpyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The tributylstannyl group is known to facilitate the formation of organotin compounds, which can act as catalysts or intermediates in various chemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis.
相似化合物的比较
(S)-1-Boc-2-tributylstannanylpyrrolidine: is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
(S)-1-Boc-3-acetamidopyrrolidine: This compound differs in the presence of an acetamide group instead of the tributylstannyl group.
Tributyltin compounds: These compounds share the tributylstannyl group but differ in the core structure and functional groups.
The uniqueness of this compound lies in its combination of the tributylstannyl group and the Boc-protected pyrrolidine, which provides versatility in its applications and reactivity.
属性
CAS 编号 |
123387-67-7 |
|---|---|
分子式 |
C21H43NO2Sn |
分子量 |
460.3 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-tributylstannylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3; |
InChI 键 |
PZUXJSXENZTXMP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |
手性 SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1C(=O)OC(C)(C)C |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B3376656.png)






![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B3376713.png)



![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)


